Donitriptan hydrochloride

Descripción

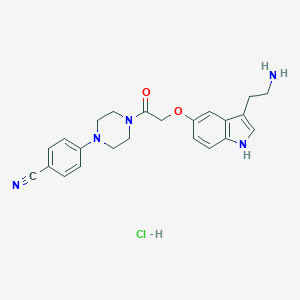

Donitriptan hydrochloride (CAS 170911-68-9) is a selective serotonin receptor agonist targeting 5-HT1B and 5-HT1D receptors. Its molecular formula is C23H25N5O2·HCl, with a molecular weight of 439.94 g/mol . This lipophilic compound is distinguished by its ability to modulate vascular tone and neuronal signaling, particularly in migraine-related pathways. Preclinical studies highlight its role in inhibiting trigeminovascular responses, such as capsaicin-induced vasodilation, via 5-HT1B receptor activation .

Propiedades

IUPAC Name |

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168973 | |

| Record name | F 11356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170911-68-9 | |

| Record name | Donitriptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 11356 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170911-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONITRIPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Solubilization and Column Chromatography

Crude this compound is solubilized in 20 mM HEPES buffer (pH 7.5) containing 0.15% n-decyl-β-D-maltopyranoside (DM) and 1 μM this compound to prevent aggregation. The solution is applied to a Ni-NTA affinity column pre-equilibrated with 500 mM NaCl and 50 mM imidazole. Elution with 300 mM imidazole yields the compound at >95% purity.

Size-Exclusion Chromatography (SEC)

Further polishing is performed using a Superdex 200 column, which separates monomers from higher-order aggregates. The elution profile shows a single symmetric peak at a retention volume of 12–14 mL, corresponding to a molecular weight of ~44 kDa.

| Purification Step | Conditions | Outcome |

|---|---|---|

| Ni-NTA Affinity Chromatography | 300 mM imidazole, 0.15% DM | 95% purity, recovery ≥80% |

| Superdex 200 SEC | 20 mM HEPES, 100 mM NaCl, 0.15% DM | Monomeric fraction, >99% purity |

Crystallization Challenges

Despite efforts, this compound resists crystallization in free form due to conformational flexibility. Co-crystallization with the 5-HT<sub>1B</sub> receptor in complex with heterotrimeric G proteins (mini-G<sub>O</sub>β<sub>1</sub>γ<sub>2</sub>) has been achieved using lipidic cubic phase (LCP) methods, yielding diffracting crystals at 3.8 Å resolution.

Formulation and Stability Considerations

This compound’s instability in aqueous solutions necessitates specialized formulations. Patent US20210283047A1 discloses lyophilized powders reconstituted in saline, containing:

-

Stabilizers : Trehalose (5% w/v) or sucrose (3% w/v) to prevent aggregation.

-

Buffers : Citrate-phosphate (pH 4.0–5.5) to minimize hydrolysis of the hydroxypropanyl group.

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber vials. Degradation products include the free base (via HCl loss) and oxidized derivatives, detected via HPLC-UV at 254 nm.

Analytical Characterization Methods

Spectroscopic Analysis

-

Mass Spectrometry (HRMS) : ESI-MS confirms the molecular ion at m/z 439.94 [M+H]<sup>+</sup>, matching the theoretical mass of C<sub>23</sub>H<sub>26</sub>ClN<sub>5</sub>O<sub>2</sub>.

-

NMR Spectroscopy : <sup>1</sup>H NMR (500 MHz, D<sub>2</sub>O) displays characteristic signals at δ 7.45–7.20 (m, aromatic H), 4.10 (q, J = 6.5 Hz, hydroxypropanyl CH), and 3.75–3.20 (m, piperazine CH<sub>2</sub>).

Aplicaciones Científicas De Investigación

Antimigraine Research

Donitriptan was primarily studied for its antimigraine properties. Research indicates that it selectively decreases jugular venous oxygen saturation, which may be relevant to its mechanism of action in headache relief . Notably, studies have shown that donitriptan inhibits capsaicin-induced vasodilation in animal models, suggesting a potential pathway for migraine treatment through vascular modulation .

Pharmacological Studies

The compound has been utilized in various pharmacological studies to explore its effects on vascular dynamics and serotonin receptor interactions. For example:

- Vasoconstriction Studies : Donitriptan has been shown to induce selective carotid vasoconstriction in several animal species, which is critical for understanding its role in headache relief mechanisms .

- Comparative Studies with Other Triptans : Research comparing donitriptan with other triptans like sumatriptan has highlighted differences in receptor interactions and efficacy, providing insights into optimizing migraine therapies .

Toxicology Assessments

Toxicological evaluations have classified donitriptan as harmful if ingested or if it comes into contact with skin, emphasizing the need for careful handling in laboratory settings . Such assessments are critical for establishing safety profiles for potential therapeutic applications.

Case Study Summaries

Mecanismo De Acción

Donitriptan clorhidrato ejerce sus efectos principalmente a través de su acción sobre los receptores 5-HT1B y 5-HT1D. Actúa como un agonista de alta afinidad en estos receptores, lo que lleva a la inhibición de la vasodilatación carotídea externa inducida por capsaicina y la vasoconstricción carotídea selectiva. Este mecanismo es relevante para su posible actividad antimigrañosa .

Compuestos similares:

Sumatriptán: Otro fármaco triptán utilizado para el tratamiento de la migraña, pero con diferente afinidad y eficacia del receptor.

Naratriptán: Similar al Donitriptan clorhidrato, pero con una vida media más larga y un perfil farmacocinético diferente.

Rizatriptán: Otro agonista del receptor 5-HT1B/1D con un inicio de acción más rápido en comparación con el Donitriptan clorhidrato.

Singularidad: Donitriptan clorhidrato es único debido a su alta actividad intrínseca en los receptores 5-HT1B y 5-HT1D, lo que lo convierte en uno de los compuestos más potentes de la serie triptán. Sus propiedades vasoconstrictoras selectivas también lo distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Pharmacological Profile

Table 1: Receptor Affinity and Selectivity

Key Findings :

- Donitriptan exhibits balanced affinity for 5-HT1B and 5-HT1D receptors but demonstrates unique 5-HT1B-dependent inhibition of capsaicin-induced vasodilation in canine models, a property absent in sumatriptan .

- F 11356 surpasses donitriptan in potency (pD2 = 8.9–9.6) and intrinsic activity, showing full efficacy equivalent to serotonin in GTPγS binding assays .

- Eletriptan has lower 5-HT1B affinity but superior oral bioavailability compared to donitriptan .

Preclinical Efficacy in Migraine Models

Table 2: Vascular and Neuronal Effects

Key Findings :

- Donitriptan’s inhibition of capsaicin-induced vasodilation is SB224289-sensitive (5-HT1B antagonist), confirming receptor specificity .

- F 11356 induces greater cranioselective vasoconstriction at lower doses than donitriptan, suggesting enhanced blood-brain barrier penetration .

Clinical and Pharmacokinetic Considerations

- Oral Activity : Donitriptan shows efficacy in conscious dogs at 0.63 mg/kg orally, comparable to F 11356 (ED50 = 1.6 mg/kg in guinea pigs) .

Actividad Biológica

Donitriptan hydrochloride is a compound primarily recognized for its biological activity as a selective agonist of the 5-HT1B and 5-HT1D serotonin receptors. This article delves into its pharmacological profile, mechanisms of action, and clinical implications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

- Chemical Name : 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride

- CAS Number : 170911-68-9

- Molecular Formula : C23H25N5O2.HCl

- Purity : ≥98%

Donitriptan acts predominantly as a 5-HT1B/1D receptor agonist , exhibiting high affinity with pKi values of 9.3 and 9.4 for 5-HT1D and 5-HT1B receptors, respectively . The activation of these receptors leads to:

- Vasoconstriction : Donitriptan induces selective carotid vasoconstriction, which is crucial in the treatment of migraines by counteracting the vasodilation associated with migraine attacks .

- Inhibition of Capsaicin-Induced Vasodilation : Studies indicate that donitriptan significantly inhibits capsaicin-induced external carotid vasodilation, primarily through central mechanisms involving the 5-HT1B receptors . This effect is not observed with sumatriptan, suggesting a unique action profile for donitriptan.

In Vivo Studies

Research has shown that donitriptan increases cerebral oxygen consumption without causing cranial vasoconstriction, which is a notable advantage over other triptans like sumatriptan . This property may enhance its therapeutic profile by reducing potential cardiovascular risks associated with vasoconstriction.

Comparative Efficacy

In a comparative study, donitriptan was shown to effectively decrease jugular venous oxygen saturation in rats, indicating its potential to improve cerebral blood flow during migraine episodes . The following table summarizes key findings from various studies:

Case Studies and Clinical Implications

A comprehensive review of adverse events related to triptan use highlights the safety profile of donitriptan compared to other triptans. While triptans are effective in treating migraines, they are contraindicated in patients with cardiovascular diseases due to their vasoconstrictive properties. Donitriptan's unique mechanism may offer a safer alternative for certain patient populations .

Adverse Events Analysis

A recent analysis from the FDA Adverse Event Reporting System (FAERS) database indicated that while all triptans have associated adverse events, donitriptan's profile appears more favorable concerning neurological and gastrointestinal disorders . The following table illustrates the adverse event distribution among various triptans:

| Triptan | Total AEs | Common AEs | Notable Observations |

|---|---|---|---|

| Sumatriptan | 1272 | Dyspnea, Nausea | Highest number of reports |

| Zolmitriptan | 114 | Nausea, Vomiting | Lower incidence overall |

| Rizatriptan | 162 | Nausea | Similar profile to sumatriptan |

| Naratriptan | 15 | Terminal ileitis | Least reported |

| Donitriptan | - | - | Emerging safety profile |

Análisis De Reacciones Químicas

Synthetic Routes

The synthesis of donitriptan hydrochloride involves multi-step protocols typical of triptan derivatives. Key intermediates include indole-based precursors and piperazine derivatives. A published route for related triptan analogs (Figure 1) provides insight into its potential synthesis :

Reaction Scheme Highlights

-

Indole Intermediate Formation :

-

Oxalylation : 5-Nitroindole reacts with oxalyl chloride in diethyl ether to form an oxalyl-indole intermediate.

-

Amine Coupling : Reaction with diethylamine or dimethylamine yields N-substituted indole-glyoxylamides.

-

Borane Reduction : BH₃-THF reduces carbonyl groups to produce tryptamine analogs. Subsequent treatment with CsF and Na₂CO₃ decomposes borane-amine complexes .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, yielding the indole intermediate .

-

-

Piperazine Functionalization :

The indole intermediate undergoes coupling with 4-cyanophenylpiperazine via acetyl linkage, followed by HCl salt formation to produce this compound .

Borane-Mediated Reduction

Reduction of carbonyl groups in intermediates is critical. Borane-THF reacts with carbonyls to form boron-oxygen bonds, followed by hydrogen transfer to yield secondary amines (Scheme 1) :

textR-C(=O)-NR'₂ + BH₃ → R-CH₂-NR'₂ + B(OH)₃

Optimization Challenges :

-

Prolonged high-vacuum exposure degrades products.

-

Column chromatography with 5% methanol in dichloromethane (DCM) and triethylamine improves separation .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without disrupting indole rings. Ethanol serves as the solvent, with yields dependent on reaction time and catalyst loading .

Reaction Yields and Efficiency

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxalylation | Oxalyl chloride, diethyl ether | 72.9 | |

| Borane Reduction | BH₃-THF, CsF, Na₂CO₃ | ~50 | |

| Hydrogenation | H₂/Pd-C, ethanol | - |

Note: Yields for later steps are unreported in accessible literature.

Catalytic and Solvent Systems

-

Solvents : Diethyl ether, DCM, ethanol.

-

Catalysts : Pd/C for hydrogenation, CsF/Na₂CO₃ for borane complex decomposition .

-

Purification : Column chromatography (silica gel, methanol-DCM-triethylamine systems) .

Structural Confirmation

Q & A

Q. What distinguishes Donitriptan’s mechanism of action from other triptans like Sumatriptan in preclinical models?

Donitriptan selectively inhibits 5-HT1B receptors, as demonstrated by its ability to attenuate capsaicin-induced vasodilation in canine external carotid arteries. This contrasts with Sumatriptan, which did not show significant inhibition in the same model. The specificity was confirmed using the 5-HT1B antagonist SB224289, which reversed Donitriptan’s effects, while 5-HT1D antagonists (e.g., BRL15572) had no impact .

Q. What in vivo models are commonly used to evaluate Donitriptan’s pharmacological effects, and what are their limitations?

Anesthetized dogs with vagus nerve transection are a standard model for studying Donitriptan’s effects on carotid blood flow. Limitations include potential confounding effects of anesthesia on hemodynamic responses and interspecies differences in receptor expression, which may limit translational relevance to humans .

Q. How is Donitriptan’s purity and stability validated in experimental formulations?

Analytical methods such as high-performance liquid chromatography (HPLC) and pharmacopeial standards (e.g., USP guidelines) are employed. These protocols assess impurities, degradation products, and stability under varying storage conditions, ensuring reproducibility in preclinical studies .

Advanced Research Questions

Q. How can researchers design experiments to assess Donitriptan’s efficacy in inhibiting neurogenic vasodilation while controlling for variables like dosage and route of administration?

- Experimental Design : Use a crossover design with staggered dosing (e.g., cumulative intravenous infusions) to evaluate dose-response relationships.

- Controls : Include vehicle controls (e.g., saline with propylene glycol/ethanol) to account for solvent effects.

- Endpoint Measurement : Quantify carotid blood flow via pre-calibrated ultrasonic flow probes, as described in canine models .

- Antagonist Validation : Co-administer receptor-specific antagonists (e.g., SB224289) to confirm target engagement .

Q. What methodologies are recommended for resolving contradictory data on Donitriptan’s receptor selectivity across different experimental setups?

- Receptor Profiling : Use radioligand binding assays to compare Donitriptan’s affinity for 5-HT1B vs. 5-HT1D receptors in transfected cell lines.

- Functional Studies : Employ isolated tissue preparations (e.g., human coronary arteries) to assess vasoconstrictive activity, which may differ from canine models.

- Data Synthesis : Apply meta-analytical techniques to reconcile discrepancies, accounting for variables like species, tissue type, and agonist/antagonist concentrations .

Q. What statistical approaches are appropriate for analyzing Donitriptan’s dose-response relationships in complex experimental designs?

- Non-Linear Regression : Fit dose-response curves using the Hill equation to estimate EC50 values and efficacy.

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Donitriptan vs. Sumatriptan) while adjusting for multiple comparisons.

- Power Analysis : Predefine sample sizes based on pilot studies to ensure sufficient statistical power, adhering to NIH guidelines for preclinical rigor .

Methodological Considerations

- Reproducibility : Document detailed protocols for compound preparation (e.g., dissolution in saline with co-solvents) and hemodynamic measurements to enable replication .

- Ethical Compliance : Follow institutional guidelines for animal welfare, including anesthesia protocols and humane endpoints, as outlined in preclinical checklists .

- Data Contradictions : Address variability by reporting raw data ranges (e.g., carotid blood flow ± SEM) and conducting sensitivity analyses to identify outlier influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.